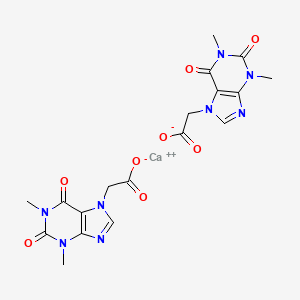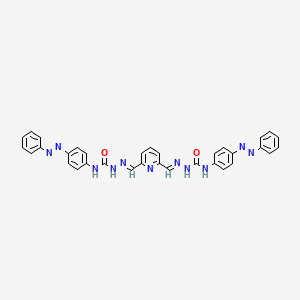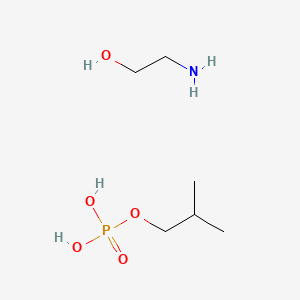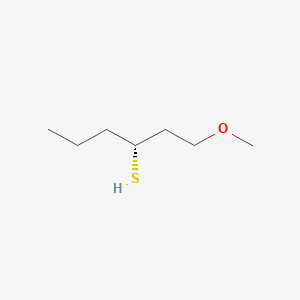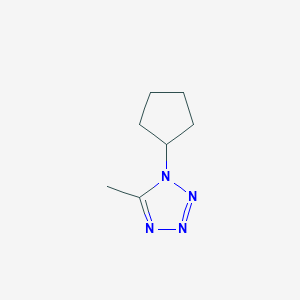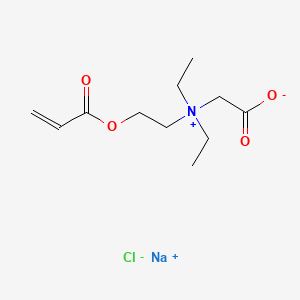
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: is an organic compound with the molecular formula C11H19ClNNaO4 and a molecular weight of 287.71563 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves the reaction of diethylaminoethyl acrylate with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of deep eutectic solvents (DESs) has been explored as a green alternative to traditional solvents, offering environmental benefits and improved efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as temperature and pH responsiveness.
Biology: Employed in the development of biocompatible materials and drug delivery systems .
Medicine: Investigated for its potential in antimicrobial coatings and therapeutic agents .
Industry: Utilized in the production of water treatment chemicals , textile additives , and cosmetic formulations .
Mécanisme D'action
The mechanism of action of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves its interaction with various molecular targets and pathways. The compound’s quaternary ammonium group allows it to interact with cell membranes , leading to disruption of membrane integrity and antimicrobial effects . Additionally, its acryloyloxy group enables it to participate in polymerization reactions , forming cross-linked networks with enhanced mechanical properties .
Comparaison Avec Des Composés Similaires
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: can be compared with other similar compounds, such as:
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: This compound has a similar structure but with a instead of a .
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: This compound contains a methacryloyloxy group instead of an acryloyloxy group , leading to differences in polymerization behavior and resulting polymer properties.
The uniqueness of This compound lies in its combination of acryloyloxy and diethylammonium groups , which confer distinct chemical reactivity and functional properties.
Propriétés
Numéro CAS |
45168-72-7 |
|---|---|
Formule moléculaire |
C11H19ClNNaO4 |
Poids moléculaire |
287.71 g/mol |
Nom IUPAC |
sodium;2-[diethyl(2-prop-2-enoyloxyethyl)azaniumyl]acetate;chloride |
InChI |
InChI=1S/C11H19NO4.ClH.Na/c1-4-11(15)16-8-7-12(5-2,6-3)9-10(13)14;;/h4H,1,5-9H2,2-3H3;1H;/q;;+1/p-1 |
Clé InChI |
JTMFRWMTIBPIRZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CCOC(=O)C=C)CC(=O)[O-].[Na+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



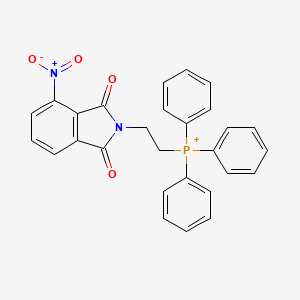
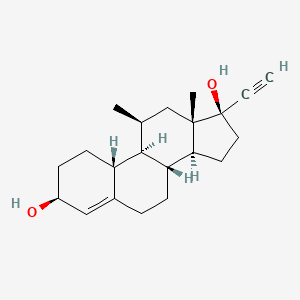
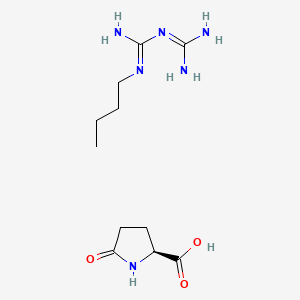
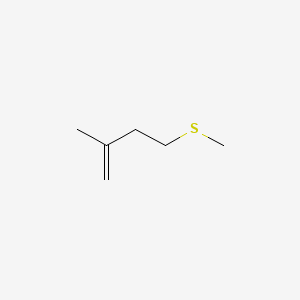
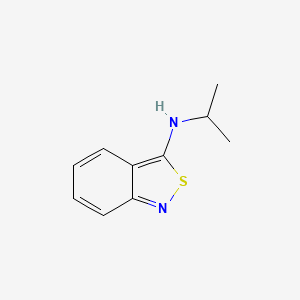
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
